3,6-Dibromo-1H-indazole
Overview
Description
3,6-Dibromo-1H-indazole is a chemical compound that belongs to the class of indazoles . Indazoles are heterocyclic compounds that have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Synthesis Analysis
The synthesis of 1H-indazole involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A new practical synthesis of 1H-indazole has been presented where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .Chemical Reactions Analysis
The chemical reactions involving 1H-indazole have been studied extensively. The reactions include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .Scientific Research Applications
Anticancer Applications
3,6-Dibromo-1H-indazole and its derivatives show promise in the field of cancer research. One significant application is the development of 1H-indazole-6-amine derivatives, which exhibit anticancer activity. A study by Ngo Xuan Hoang et al. (2022) found that certain 6-aminoindazole derivatives demonstrated excellent cytotoxicity in human colorectal cancer cell lines, suggesting their potential as novel anticancer agents.
Synthesis and Medicinal Chemistry
The synthesis of indazole derivatives, including 3,6-Dibromo-1H-indazole, plays a crucial role in medicinal chemistry. A. Chevalier et al. (2018) in their study titled "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles" highlight the importance of these derivatives as kinase inhibitors. Such studies contribute to the development of targeted therapies in pharmaceuticals.
Neurological Disorder Research
Indazole compounds, including 3,6-Dibromo-1H-indazole, have shown potential in treating neurological disorders. D. Pal and Pooja J Sahu's 2022 study, "Importance of Indazole against neurological disorders", discusses how indazole exhibits activity against disorders like Parkinson's and Alzheimer's disease by influencing various biological pathways.
Antibacterial and Antifungal Properties
Research has also identified the antibacterial and antifungal properties of indazole derivatives. O. Panda et al. (2022) in their paper "Impact of Indazole scaffold as Antibacterial and Antifungal agent" highlight that certain indazole derivatives exhibit significant antimicrobial activities. This opens avenues for developing new antimicrobial agents.
Corrosion Inhibition
Indazole derivatives have been explored for their application in corrosion inhibition. Yujie Qiang et al. (2018) discuss in their study "Designing and fabricating of single and double alkyl-chain indazole derivatives self-assembled monolayer for corrosion inhibition of copper" how indazole-based monolayers can protect copper surfaces, indicating their potential in materials science and engineering.
Plant Growth Regulation
F. A. Chattha et al. (2012) explored the effects of 3-aryl-1H-indazoles on plant growth in their paper "Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth". They found that these compounds act as growth inhibitors in wheat and sorghum, particularly at higher concentrations. This research suggests potential applications of 3,6-Dibromo-1H-indazole derivatives in agriculture, particularly in the area of growth regulation and management.
Safety And Hazards
properties
IUPAC Name |
3,6-dibromo-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVUZQPJNJJVJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646268 | |
Record name | 3,6-Dibromo-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dibromo-1H-indazole | |
CAS RN |
885521-84-6 | |
Record name | 3,6-Dibromo-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885521-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Dibromo-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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